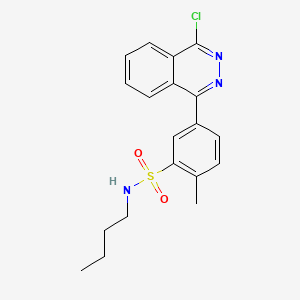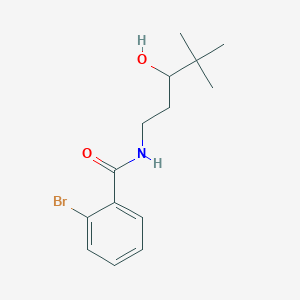
7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Midazolam Impurity E . It has a molecular formula of C16 H15 Cl F N3 and a molecular weight of 303.76 . It is an intermediate in the synthesis of Midazolam , a medication used for anesthesia, procedural sedation, trouble sleeping, and severe agitation .
Synthesis Analysis
Midazolam and its analogues have been synthesized using isocyanide reagents . The synthesis involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions, leading to the formation of imidazobenzodiazepine . Another process includes reacting 2-aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-bezodiazepine with triethylorthoacetate in ethanol and in the presence of p-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: NCC1CN=C(c2ccccc2F)c3cc(Cl)ccc3N1 . This compound has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Chemical Reactions Analysis
The compound is involved in the synthesis of midazolam and its analogues . It is also a metabolite of other prescription benzodiazepines .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 443.9±45.0 °C at 760 mmHg, and a flash point of 222.3±28.7 °C . It has a molar refractivity of 81.1±0.5 cm^3, a polar surface area of 50 Å^2, and a molar volume of 223.1±7.0 cm^3 .Wissenschaftliche Forschungsanwendungen
- Benzodiazepines, including this compound, exhibit anxiolytic (anti-anxiety) and sedative effects. Researchers explore their potential for managing anxiety disorders, insomnia, and stress-related conditions .
- Benzodiazepines have anticonvulsant properties, making them useful in treating epilepsy and other seizure disorders. This compound’s structure may contribute to its efficacy in controlling seizures .
- The central nervous system (CNS) effects of benzodiazepines are well-documented. Researchers study their impact on neurotransmission, receptor binding, and modulation of neuronal activity. This compound could serve as a lead for developing CNS drugs .
- Researchers have explored improved synthetic methods for benzodiazepines, including this compound. Scalable and efficient synthesis routes are crucial for drug production. Investigations into streamlined processes and scalable production are ongoing .
- The compound’s structure places it within the class of designer benzodiazepines. These novel psychoactive substances have gained attention due to their recreational use and potential risks. Understanding their pharmacology, toxicity, and legal implications is essential .
Anxiolytic and Sedative Properties
Anticonvulsant Activity
CNS Drug Development
Synthetic Methodology and Scalability
Designer Benzodiazepines
Wirkmechanismus
Target of Action
The primary target of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one binds to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Biochemical Pathways
The compound affects the GABAergic pathway , which is the major inhibitory neurotransmission pathway in the brain . By enhancing the effects of GABA, it increases inhibitory neurotransmission, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .
Pharmacokinetics
The bioavailability of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one following oral administration is 90-100%
Result of Action
The molecular and cellular effects of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one’s action include enhanced inhibitory neurotransmission, decreased neuronal excitability, and reduced arousal and anxiety . These effects are primarily due to its potentiation of GABA’s effects, leading to increased inhibition of neuronal activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIAQNOAIDLPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(But-3-en-1-yl)cyclopentyl]methanamine](/img/structure/B2549473.png)
![N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549475.png)






![5-Methyl-7-phenyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549487.png)
![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2549490.png)
![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)
![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)
![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)
![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)